![molecular formula C7H7N3O B068346 2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one CAS No. 163452-68-4](/img/structure/B68346.png)
2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one (MDIP) is a heterocyclic compound that is a derivative of imidazole and pyridine. It is an aromatic compound that is used in various scientific research applications and is known for its unique biochemical and physiological effects. MDIP has been studied extensively in both laboratory and clinical settings, and has been found to have a wide range of potential applications.
Scientific Research Applications
Synthesis and Derivative Development 2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one and its derivatives have garnered attention due to their varied applications in scientific research. One study highlights a flexible synthesis route for derivatives of this compound, specifically focusing on the variation of C-6 and N-1 substituents. The method overcomes issues of selectivity, reaction safety, and low yields in original routes through key improvements, including a Negishi cross-coupling and the use of a carbamate as a protecting group and intrinsic carbonyl source (Hay et al., 2011).
Heterocyclic Compound Formation The structure of these compounds allows for the formation of highly fluorescent heterocyclic compounds. A study describes the synthesis and fluorescence properties of novel derivatives of pyrido[2,1:2,3]imidazo[4,5-b]quinoline. The deep violet color and high fluorescence of these compounds suggest potential applications in the field of materials science, such as the development of new dyes and pigments (Rahimizadeh et al., 2010).
Insecticidal Properties Certain derivatives of this compound have been found to exhibit insecticidal properties. Research indicates that the insecticidal activities of these compounds are significantly influenced by the substituents and their positions on the molecular structure. For instance, the introduction of a fluoro group at specific positions has been found to increase insecticidal activities against certain pests, showcasing the compound's potential in agricultural applications (Zhang et al., 2010).
Antimicrobial and Antibacterial Applications Derivatives of this compound have also shown potential as antimicrobial and antibacterial agents. A study has synthesized new dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives, exhibiting in vitro antibacterial and antifungal activities against a range of pathogenic bacteria and a strain of yeast. These findings underscore the therapeutic potential of these compounds, possibly paving the way for the development of new drugs (Salhi et al., 2020).
Future Directions
The future directions in the research of “2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one” and similar imidazole derivatives could involve the development of new drugs that overcome the increasing problems of antimicrobial resistance . The broad range of biological activities exhibited by imidazole derivatives makes them promising candidates for the development of novel drugs .
Mechanism of Action
Target of Action
Similar compounds such as imidazo[4,5-b]pyridines have been reported to inhibit the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate digestion, making it a potential target for controlling type-II diabetes mellitus .
Mode of Action
For instance, the –NH– group of an imidazo-pyridine compound formed a hydrogen bond with Asp1526, and its imidazo-pyridine ring was stabilized by π-π stacking with Phe1560 .
Biochemical Pathways
Inhibition of α-glucosidase, a potential target of similar compounds, can affect the carbohydrate digestion pathway . This inhibition can reduce the absorption of glucose into the bloodstream, thus controlling postprandial blood glucose levels .
Pharmacokinetics
The inhibitory results of similar compounds are supported by pharmacokinetic prediction and docking studies .
Result of Action
Related compounds have shown potent inhibitory activity against the α-glucosidase enzyme . This inhibition can potentially control postprandial blood glucose levels, offering a strategy for managing type-II diabetes mellitus .
Properties
IUPAC Name |
2-methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-9-5-2-3-8-7(11)6(5)10-4/h2-3H,1H3,(H,8,11)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQCGYDZRQNFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone](/img/structure/B68264.png)
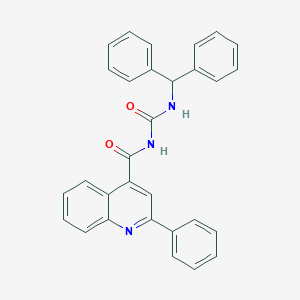

![Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI)](/img/structure/B68268.png)
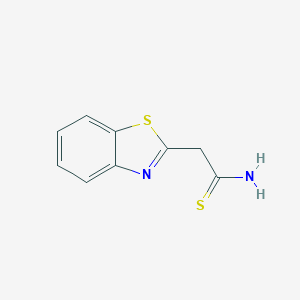
![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)
![[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate](/img/structure/B68274.png)
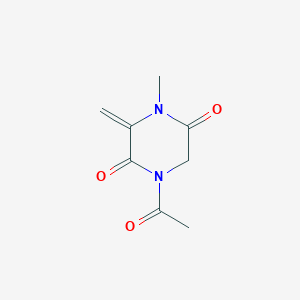
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)

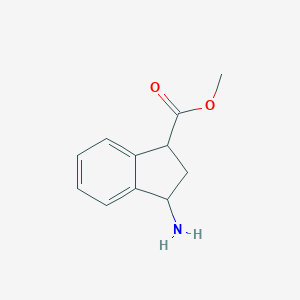
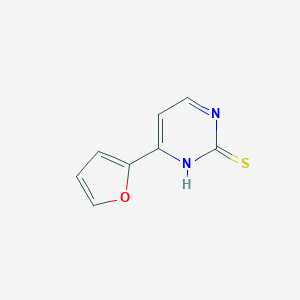

![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)
